N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine typically involves the reaction of thiourea with hydrazine derivatives under controlled conditions. One common method includes the reaction of thiourea with hydrazinecarbothioamide in the presence of a suitable catalyst . The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer nitrogen-sulfur bonds.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2,5-diamine: Another thiadiazole derivative with similar structural features.
1,2,4-Thiadiazole-3,5-diamine: A closely related compound with different substitution patterns.
Uniqueness
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups enhance its stability and reactivity compared to other thiadiazole derivatives.
Properties
CAS No. |
116035-52-0 |
---|---|
Molecular Formula |
C4H8N4S |
Molecular Weight |
144.20 g/mol |
IUPAC Name |
3-N,3-N-dimethyl-1,2,4-thiadiazole-3,5-diamine |
InChI |
InChI=1S/C4H8N4S/c1-8(2)4-6-3(5)9-7-4/h1-2H3,(H2,5,6,7) |
InChI Key |
KFFXIDGFYLOKMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NSC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.